Technical Guide: 2-Chloro-4-(Trifluoromethoxy)benzonitrile (CAS 874482-94-7)
Technical Guide: 2-Chloro-4-(Trifluoromethoxy)benzonitrile (CAS 874482-94-7)
Executive Summary
2-Chloro-4-(trifluoromethoxy)benzonitrile (CAS 874482-94-7) is a specialized fluorinated aromatic intermediate critical in the synthesis of high-value agrochemicals and pharmaceuticals. Characterized by the presence of a strongly electron-withdrawing trifluoromethoxy (-OCF
This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity profile, and handling protocols, designed for researchers optimizing lead compounds in drug discovery and crop protection.
Chemical Identity & Physicochemical Profile
The unique electronic properties of the trifluoromethoxy group—often termed a "super-halogen"—confer enhanced lipophilicity and metabolic stability to the benzene core, making this intermediate highly desirable for modulating the pharmacokinetics of bioactive molecules.
| Property | Data |
| CAS Number | 874482-94-7 |
| IUPAC Name | 2-Chloro-4-(trifluoromethoxy)benzonitrile |
| Molecular Formula | C |
| Molecular Weight | 221.56 g/mol |
| Appearance | White to pale yellow crystalline solid or oil (depending on purity) |
| Predicted LogP | ~3.2 (Highly Lipophilic) |
| Electronic Character | Electron-deficient ring (activated for |
| Key Substituents | -CN (Electron-withdrawing, meta-director)-Cl (Weakly deactivating, ortho/para-director)-OCF |
Synthetic Routes & Methodology
The synthesis of 2-chloro-4-(trifluoromethoxy)benzonitrile is most reliably achieved through the Sandmeyer reaction , starting from the corresponding aniline precursor. This route ensures regiochemical fidelity, particularly the placement of the chlorine atom ortho to the nitrile.
Retrosynthetic Analysis
The target molecule can be traced back to 4-(trifluoromethoxy)aniline , a commercially available starting material.
-
Chlorination: Electrophilic aromatic substitution to introduce chlorine ortho to the amino group.
-
Cyanation: Conversion of the amino group to a nitrile via a diazonium intermediate.
Detailed Experimental Protocol (Sandmeyer Route)
Step 1: Chlorination of 4-(Trifluoromethoxy)aniline
-
Reagents: 4-(Trifluoromethoxy)aniline (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq).
-
Solvent: Acetonitrile or DMF.
-
Conditions: Stir at 0°C to RT for 4-6 hours.
-
Mechanism: The amino group strongly activates the ortho positions. NCS provides a controlled source of "Cl
" to yield 2-chloro-4-(trifluoromethoxy)aniline .
Step 2: Diazotization and Cyanation (Sandmeyer)
-
Reagents: 2-Chloro-4-(trifluoromethoxy)aniline, NaNO
, HCl (conc.), CuCN, KCN. -
Solvent: Water/Toluene biphasic system or acidic aqueous solution.
-
Procedure:
-
Diazotization: Dissolve the aniline in HCl. Cool to 0–5°C. Add aqueous NaNO
dropwise to form the diazonium salt ( ). Critical: Maintain temperature <5°C to prevent decomposition. -
Neutralization: Adjust pH to ~6–7 with NaHCO
(optional, depending on CuCN protocol). -
Sandmeyer: Add the cold diazonium solution to a stirred mixture of CuCN/KCN at 50–60°C.
-
Workup: Extract with ethyl acetate, wash with brine, dry over MgSO
.
-
-
Yield: Typically 60–75% after recrystallization.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway from commercially available aniline precursors.
Reactivity Profile & Applications
The 2-chloro-4-(trifluoromethoxy)benzonitrile scaffold is highly reactive due to the cumulative electron-withdrawing effects of the -CN and -OCF
Nucleophilic Aromatic Substitution ( )
The chlorine atom at the C2 position is activated by the ortho-nitrile group. Nucleophiles (amines, alkoxides, thiols) can displace the chlorine atom to generate 2-substituted-4-(trifluoromethoxy)benzonitriles.
-
Application: Synthesis of bicyclic heterocycles (e.g., quinazolines) or complex kinase inhibitors where the -OCF
group remains intact to provide metabolic stability.
Nitrile Functionalization
The nitrile group (-CN) serves as a gateway to various functional groups:
-
Hydrolysis: Acidic or basic hydrolysis yields 2-chloro-4-(trifluoromethoxy)benzoic acid , a precursor for amide coupling.
-
Reduction: Catalytic hydrogenation (Raney Ni/H
) or hydride reduction (LiAlH ) yields the benzylamine. -
Pinner Reaction: Reaction with alcohols/HCl yields imidates, precursors to amidines.
Visualization: Downstream Reactivity
Figure 2: Divergent synthesis pathways utilizing the nitrile and activated chlorine handles.
Safety & Handling Protocols
Working with 2-chloro-4-(trifluoromethoxy)benzonitrile and its precursors requires strict adherence to safety standards due to the toxicity of nitrile compounds and the potential for hazardous byproducts.
Critical Hazards
-
Acute Toxicity: Nitriles can liberate cyanide (CN
) upon metabolism or contact with strong acids. -
Skin/Eye Irritation: The compound is likely a skin sensitizer and irritant.
-
Combustion: Burning releases toxic hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NO
).
Handling Procedures
-
Engineering Controls: All operations involving the synthesis (especially the Sandmeyer step) must be performed in a certified chemical fume hood to contain HCN or NO
fumes. -
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Waste Disposal: Aqueous waste containing cyanides must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal. Do not mix with acids.
References
-
Sandmeyer Reaction Protocols
- Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 1, p. 162 (1921). (General procedure for chlorobenzonitriles).
-
Trifluoromethoxy Group Properties
- Leroux, F., et al. "Trifluoromethyl ethers - synthesis and properties of an unusual substituent." Chem. Soc. Rev., 2005, 34, 98-110.
-
Nucleophilic Arom
):- Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev., 1951, 49(2), 273–412.
-
Safety Data (General Nitriles)
- PubChem Compound Summary for Benzonitrile deriv
